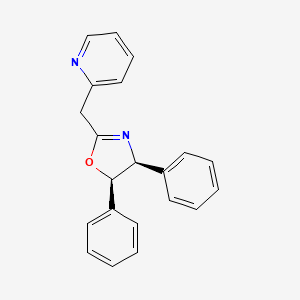

(4S,5R)-4,5-Diphenyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole

Description

(4S,5R)-4,5-Diphenyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole is a chiral oxazoline derivative characterized by a dihydrooxazole core substituted with diphenyl groups at the 4,5-positions and a pyridin-2-ylmethyl moiety at the 2-position. Key properties include:

- Molecular formula: C21H18N2O (based on )

- Molecular weight: 322.39 g/mol

- CAS number: 2757085-35-9 ()

- Purity: ≥97% ()

- Applications: Primarily used as a chiral ligand in asymmetric catalysis, particularly in metal complexes for enantioselective transformations (e.g., CO2 reduction, as suggested by ) .

The stereochemistry at the 4,5-positions (S,R configuration) is critical for its enantioselectivity in catalytic applications. The pyridin-2-ylmethyl group enhances coordination to transition metals, while the diphenyl substituents contribute to steric bulk and chiral induction .

Properties

IUPAC Name |

(4S,5R)-4,5-diphenyl-2-(pyridin-2-ylmethyl)-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O/c1-3-9-16(10-4-1)20-21(17-11-5-2-6-12-17)24-19(23-20)15-18-13-7-8-14-22-18/h1-14,20-21H,15H2/t20-,21+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYXTZWSEJBGNQK-LEWJYISDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(OC(=N2)CC3=CC=CC=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H]2[C@H](OC(=N2)CC3=CC=CC=N3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(4S,5R)-4,5-Diphenyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C21H18N2O

- Molecular Weight : 314.38 g/mol

- CAS Number : 2757085-35-9

Biological Activity Overview

The biological activity of (4S,5R)-4,5-Diphenyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole has been investigated in various studies focusing on its antifungal, antibacterial, and potential anticancer properties.

Antifungal Activity

Recent studies have indicated that derivatives of 4,5-dihydrooxazole exhibit broad-spectrum antifungal activity. For instance:

- Minimum Inhibitory Concentration (MIC) : Compounds similar to (4S,5R)-4,5-Diphenyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole have shown MIC values ranging from 0.03 to 0.5 μg/mL against Candida albicans, and from 0.25 to 2 μg/mL against Cryptococcus neoformans and Aspergillus fumigatus .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties:

- It demonstrated significant inhibition against various bacterial strains in vitro, suggesting potential as a broad-spectrum antibacterial agent.

The mechanism by which (4S,5R)-4,5-Diphenyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole exerts its biological effects is still under investigation. However, it is hypothesized that the oxazole ring may play a crucial role in interacting with microbial enzymes or receptors.

Case Studies

- Study on Antifungal Properties :

- Pharmacokinetic Evaluation :

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Enzyme | MIC Range (μg/mL) | Notes |

|---|---|---|---|

| Antifungal | Candida albicans | 0.03 - 0.5 | Broad-spectrum efficacy |

| Antifungal | Cryptococcus neoformans | 0.25 - 2 | Effective against resistant strains |

| Antibacterial | Various bacterial strains | Varies | Significant inhibition observed |

| Pharmacokinetics | SD Rats | - | Suitable absorption and distribution |

Comparison with Similar Compounds

Pyridyl-Substituted Analogs

Key Differences :

Trifluoromethyl-Substituted Pyridyl Analogs

Key Differences :

Heterocyclic and Boron-Containing Analogs

Key Differences :

Stereochemical Variants

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.